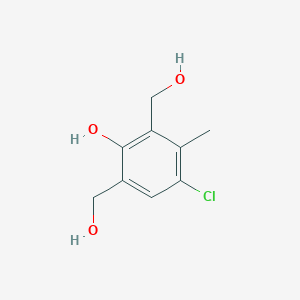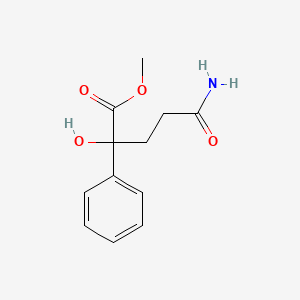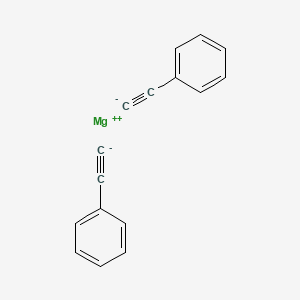
Sodium propynylide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium propynylide, also known as sodium 1-propyn-1-ide, is an organosodium compound with the molecular formula CH₃C≡CNa. It is a derivative of propyne and is characterized by the presence of a sodium atom bonded to a carbon-carbon triple bond. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propynylide is typically synthesized through the deprotonation of propyne (CH₃C≡CH) using a strong base such as sodium amide (NaNH₂) in a solvent like liquid ammonia or ether. The reaction proceeds as follows: [ \text{CH₃C≡CH} + \text{NaNH₂} \rightarrow \text{CH₃C≡CNa} + \text{NH₃} ] This method leverages the acidity of the terminal alkyne hydrogen, which is sufficiently acidic to be deprotonated by sodium amide .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar principles apply, with large-scale reactions being conducted in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium propynylide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, displacing halide ions from primary alkyl halides to form more substituted alkynes. [ \text{CH₃C≡CNa} + \text{C₂H₅Br} \rightarrow \text{CH₃C≡CC₂H₅} + \text{NaBr} ]
Addition Reactions: this compound can participate in addition reactions with electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. The reactions are often conducted in polar aprotic solvents to stabilize the ionic intermediates.
Major Products: The major products of these reactions are substituted alkynes, which can be further functionalized for use in complex organic syntheses .
Scientific Research Applications
Sodium propynylide has several applications in scientific research, particularly in the fields of organic synthesis and materials science:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: this compound is employed in the preparation of advanced materials, such as conductive polymers and nanomaterials, due to its ability to introduce alkyne functionalities.
Mechanism of Action
The reactivity of sodium propynylide is primarily due to the presence of the negatively charged carbon atom, which acts as a strong nucleophile. This nucleophilic character allows it to participate in various substitution and addition reactions, forming new carbon-carbon bonds and enabling the construction of complex molecular architectures .
Comparison with Similar Compounds
Sodium acetylide (HC≡CNa): Similar in structure but with a hydrogen atom instead of a methyl group.
Lithium propynylide (CH₃C≡CLi): Similar in reactivity but with lithium instead of sodium.
Uniqueness: Sodium propynylide is unique due to its specific reactivity profile, which is influenced by the presence of the sodium ion. This makes it particularly useful in certain synthetic applications where other alkynylides might not be as effective .
Properties
CAS No. |
10486-71-2 |
|---|---|
Molecular Formula |
C3H3Na |
Molecular Weight |
62.05 g/mol |
IUPAC Name |
sodium;prop-1-yne |
InChI |
InChI=1S/C3H3.Na/c1-3-2;/h1H3;/q-1;+1 |
InChI Key |
DRVUSWMNSHIXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC#[C-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



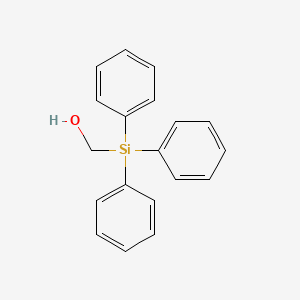
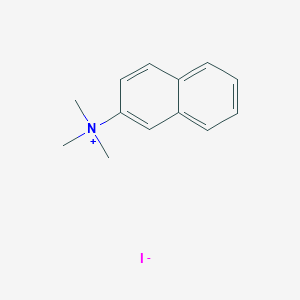
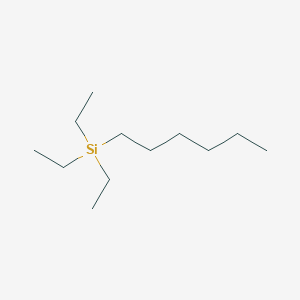
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)


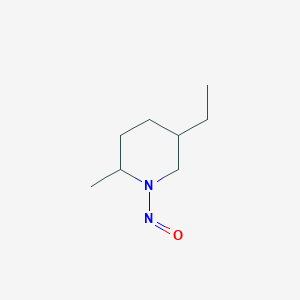

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)

